

Spectral Analysis of 1-(4-Methylbenzoyl)-1H-benzotriazole: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Methylbenzoyl)-1H-benzotriazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for the compound **1-(4-Methylbenzoyl)-1H-benzotriazole**. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(4-Methylbenzoyl)-1H-benzotriazole**. These predictions are based on data from analogous compounds, such as (1H-1,2,3-Benzotriazol-1-yl)(o-tolyl)methanone, and general principles of spectroscopy.[\[1\]](#)

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3 - 8.1	d	1H	Benzotriazole-H4
~8.1 - 7.9	d	2H	Benzoyl-H2, H6
~7.8 - 7.6	m	2H	Benzotriazole-H5, H6
~7.5 - 7.3	d	2H	Benzoyl-H3, H5
~7.4 - 7.2	t	1H	Benzotriazole-H7
~2.4	s	3H	Methyl (-CH ₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~168	Carbonyl (C=O)
~146	Benzotriazole-C7a
~144	Benzoyl-C4
~133	Benzotriazole-C3a
~131	Benzoyl-C1
~130	Benzoyl-C2, C6
~129	Benzoyl-C3, C5
~126	Benzotriazole-C5
~125	Benzotriazole-C6
~120	Benzotriazole-C4
~114	Benzotriazole-C7
~22	Methyl (-CH ₃)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak-Medium	Aromatic C-H Stretch
~2950-2850	Weak	Aliphatic C-H Stretch
~1690-1670	Strong	C=O Stretch (Aryl Ketone) ^[2] ^[3]
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1350-1300	Medium	C-N Stretch
~1250-1200	Medium	N-N Stretch
~850-800	Strong	1,4-disubstituted Benzene C-H Bend
~750	Strong	ortho-disubstituted Benzene C-H Bend

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
237	Moderate	[M] ⁺ (Molecular Ion)
119	High	[C ₇ H ₇ O] ⁺ (4-Methylbenzoyl cation)
118	Moderate	[C ₆ H ₄ N ₃] ⁺ (Benzotriazolyl cation)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
90	Moderate	[C ₆ H ₄ N ₂] ⁺
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **1-(4-Methylbenzoyl)-1H-benzotriazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is required.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **1-(4-Methylbenzoyl)-1H-benzotriazole**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Spectral Width: 0-12 ppm.
- Relaxation Delay (d1): 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Spectral Width: 0-220 ppm.
- Relaxation Delay (d1): 2 seconds.
- Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Electron Ionization (EI) is a common ionization method for such compounds.

Sample Preparation (for GC-MS or LC-MS):

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane for GC-MS, or methanol/acetonitrile for LC-MS).
- Filter the solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.

GC-MS Parameters (Typical):

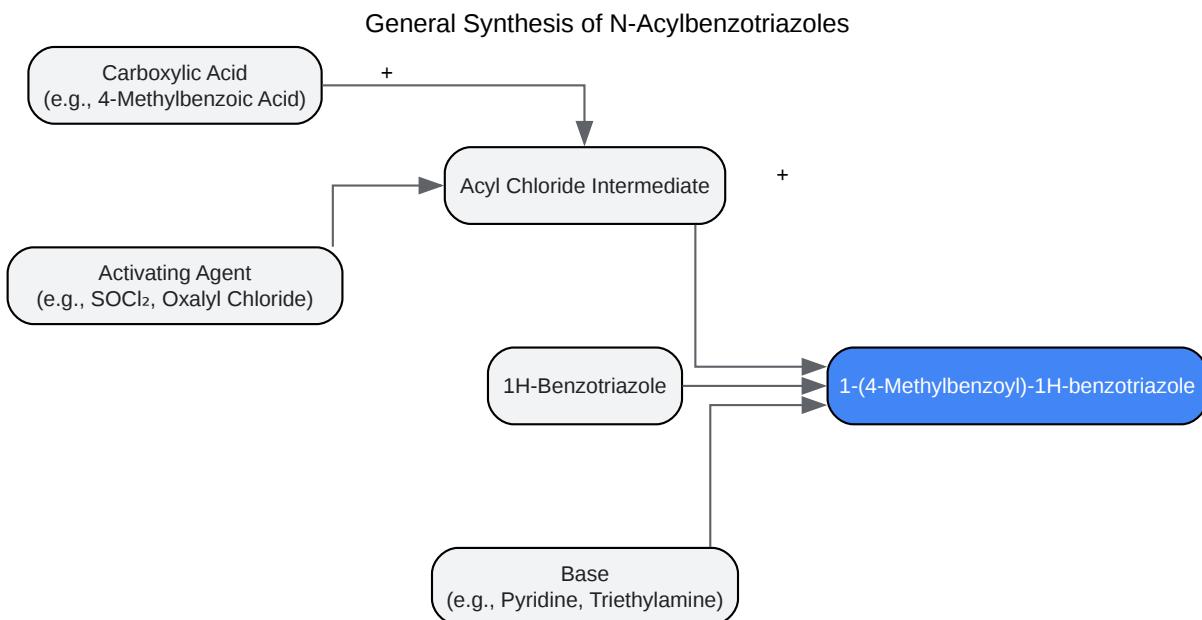
- Injection Volume: 1 μL .
- Injector Temperature: 250 °C.
- Carrier Gas: Helium.
- Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.

LC-MS Parameters (Typical):

- Injection Volume: 5-10 μL .
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium acetate.
- Column: A suitable reversed-phase column (e.g., C18).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Visualizations

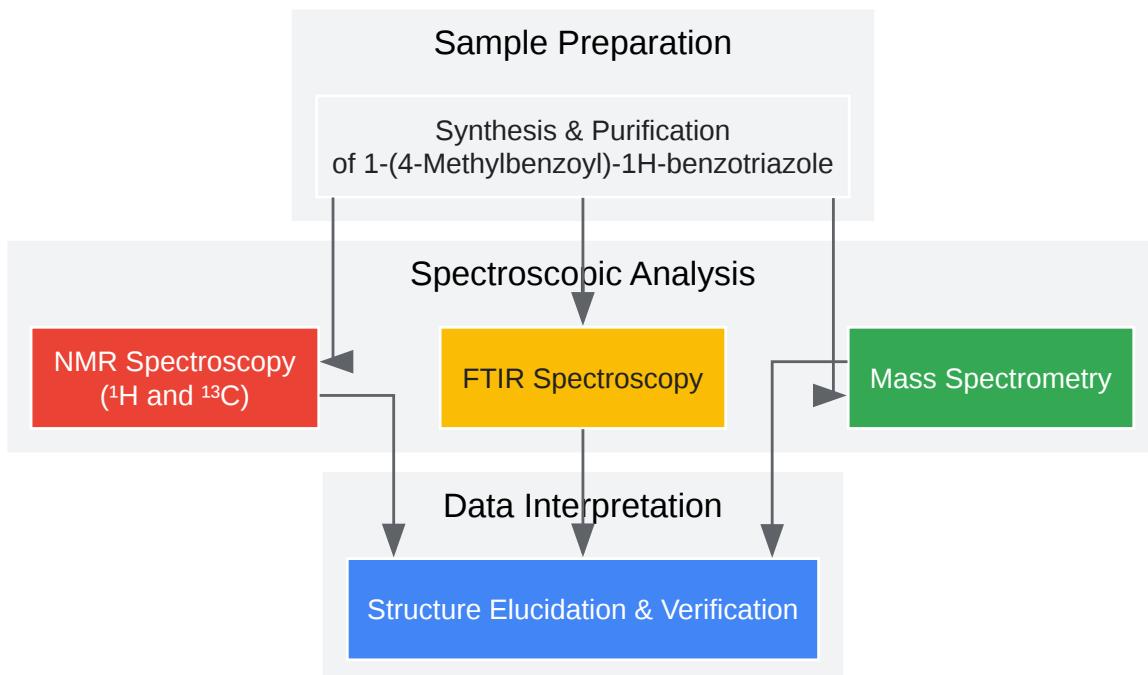
The following diagrams illustrate the general synthetic pathway for N-acylbenzotriazoles and a logical workflow for the spectral analysis of **1-(4-Methylbenzoyl)-1H-benzotriazole**.



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Caption: General synthetic route for **1-(4-Methylbenzoyl)-1H-benzotriazole**.

Spectral Analysis Workflow

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Caption: Logical workflow for the spectral characterization of the target compound.

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